molecular formula C21H19N3O2S B2930871 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea CAS No. 497060-27-2

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea

Cat. No.: B2930871
CAS No.: 497060-27-2
M. Wt: 377.46
InChI Key: QJSXFWZCRJYLGC-UHFFFAOYSA-N
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Description

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea typically involves the reaction of 3-(benzyloxy)pyridine-2-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and cost-effectiveness. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
  • 1-benzoyl-3-(pyridin-2-yl)thiourea
  • 3-(pyridin-2-yl)triimidazotriazine

Uniqueness

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is unique due to its combination of a benzyloxy group, a pyridine ring, and a thiourea moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXFWZCRJYLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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